molecular formula C20H19BF3NO2 B6313451 4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096996-89-1

4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B6313451
CAS No.: 2096996-89-1
M. Wt: 373.2 g/mol
InChI Key: NZNZRBVHQCKEGY-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a complex organic compound that features a trifluoromethyl group, a benzonitrile moiety, and a dioxaborinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the dioxaborinan ring: This could be synthesized through a condensation reaction involving boronic acid derivatives and diols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include solvents like dichloromethane, temperature control, and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new aromatic group.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, derivatives of this compound might be explored for their potential pharmacological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other trifluoromethylated benzonitriles or dioxaborinan derivatives. Examples could be:

  • 4-Phenyl-2-(trifluoromethyl)benzonitrile
  • 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Uniqueness

What sets 4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile apart is the combination of its functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, such as its lipophilicity and electronic characteristics.

Properties

IUPAC Name

4-phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BF3NO2/c1-13-11-19(2,3)27-21(26-13)18-10-15(14-7-5-4-6-8-14)9-17(16(18)12-25)20(22,23)24/h4-10,13H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNZRBVHQCKEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=CC(=C2C#N)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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